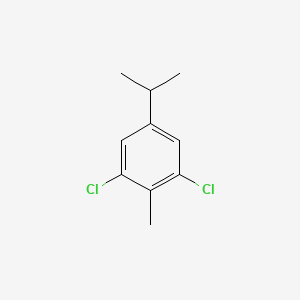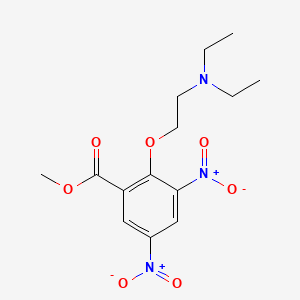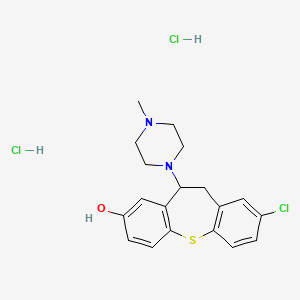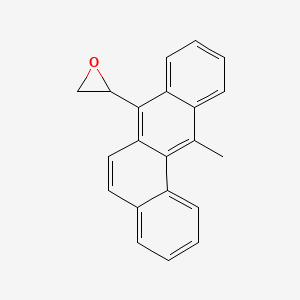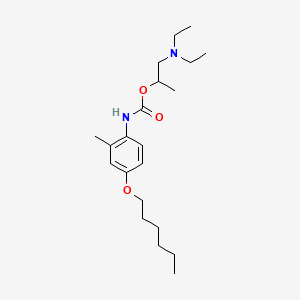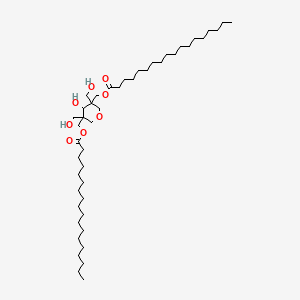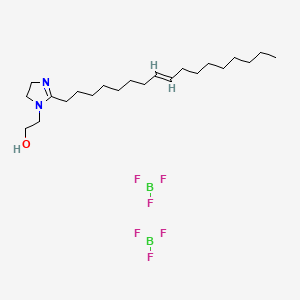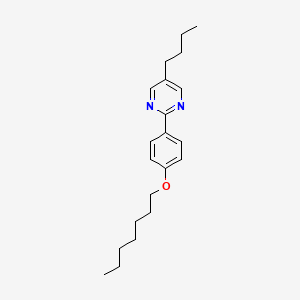
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by a butyl group at the 5-position and a heptyloxy-phenyl group at the 2-position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via a Friedel-Crafts alkylation reaction, where butyl chloride reacts with the pyrimidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Heptyloxy-Phenyl Group: The heptyloxy-phenyl group can be attached through a nucleophilic aromatic substitution reaction, where a heptyloxy-phenyl halide reacts with the pyrimidine ring in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H₂SO₄) are used depending on the type of substitution reaction.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of biochemical pathways.
Drug Development: It may act as an agonist or antagonist at specific molecular targets, such as receptors or ion channels, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5S)-5-butyl-2-[4-(heptyloxy)phenyl]cyclohexan-1-one : This compound has a similar heptyloxy-phenyl group but differs in the core structure, which is a cyclohexanone instead of a pyrimidine ring.
- 5-butyl-2-(4-{2-[4-(hexyloxy)phenyl]ethyl}phenyl)pyridine : This compound contains a pyridine ring instead of a pyrimidine ring and has a hexyloxy-phenyl group.
Uniqueness
- The presence of both a butyl group and a heptyloxy-phenyl group on the pyrimidine ring makes 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine unique in its chemical structure and properties. This combination of functional groups can lead to distinct chemical reactivity and potential applications compared to similar compounds.
Propiedades
Número CAS |
57202-14-9 |
|---|---|
Fórmula molecular |
C21H30N2O |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
5-butyl-2-(4-heptoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H30N2O/c1-3-5-7-8-9-15-24-20-13-11-19(12-14-20)21-22-16-18(17-23-21)10-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3 |
Clave InChI |
QHENCFGRJREZKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
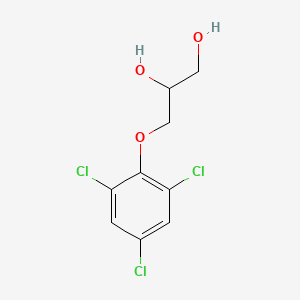
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)

